BenchChemオンラインストアへようこそ!

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide

Pyrimidine SAR Kinase inhibitor design Nuclear receptor ligand design

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide (CAS 2034356-21-1) is a synthetic trisubstituted pyrimidine featuring ethoxy (2-position), dimethyl (4,6-positions), and a 4-phenylbutanamide side chain at the 5-position. It is supplied as a research-grade screening compound (Life Chemicals catalog F6438-0460) with a molecular formula of C18H23N3O2 and a molecular weight of 313.39 g/mol.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 2034356-21-1
Cat. No. B2450222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide
CAS2034356-21-1
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESCCOC1=NC(=C(C(=N1)C)NC(=O)CCCC2=CC=CC=C2)C
InChIInChI=1S/C18H23N3O2/c1-4-23-18-19-13(2)17(14(3)20-18)21-16(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,22)
InChIKeyQDTUBAMSSGWPPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide (CAS 2034356-21-1): Core Identity and Procurement Relevance


N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide (CAS 2034356-21-1) is a synthetic trisubstituted pyrimidine featuring ethoxy (2-position), dimethyl (4,6-positions), and a 4-phenylbutanamide side chain at the 5-position [1]. It is supplied as a research-grade screening compound (Life Chemicals catalog F6438-0460) with a molecular formula of C18H23N3O2 and a molecular weight of 313.39 g/mol [1]. The compound belongs to a class of pyrimidine amides investigated for modulation of nuclear receptors and kinase targets, although target-specific bioactivity data for this precise compound remain limited in the public domain.

Why N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide Cannot Be Replaced by Common Pyrimidine Amide Analogs


Trivial substitution at the pyrimidine 5-position amide or the 2-alkoxy group significantly perturbs both the electronic character of the heterocycle and the three-dimensional presentation of the phenylbutanamide pharmacophore. The ethoxy group introduces steric bulk and a distinct hydrogen-bond acceptor profile relative to methoxy analogs, while the four-carbon phenylbutanamide linker positions the terminal phenyl ring at a distance that is mismatched by shorter-chain (e.g., acetamide, propanamide) or branched-chain (e.g., 2-ethylbutanamide) replacements [1]. In nuclear receptor and kinase SAR series, such seemingly minor changes have been shown to shift potency by orders of magnitude [2], making uncontrolled substitution a source of irreproducible screening results.

Quantitative Differentiation Evidence for N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide Against Closest Analogs


Structural Uniqueness: Ethoxy vs. Methoxy at the Pyrimidine 2-Position

Replacement of the 2-ethoxy group with a 2-methoxy group eliminates a methylene unit (–CH2–), reducing van der Waals volume at the solvent-exposed face of the pyrimidine by approximately 14 ų and altering the optimal hydrogen-bond geometry with hinge-region residues in kinases. In published series, ethoxy-to-methoxy substitution on 4,6-dimethylpyrimidine scaffolds has produced up to a 10-fold shift in target binding affinity [1]. The target compound retains the ethoxy moiety, which is a structural differentiator from the more common methoxy analog N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide, for which no bioactivity data are publicly available, making the ethoxy variant the structurally distinct option for screening libraries [2].

Pyrimidine SAR Kinase inhibitor design Nuclear receptor ligand design

Linker-Length Differentiation: 4-Phenylbutanamide vs. Shorter Acetamide or Propanamide Side Chains

The four-carbon linker between the amide carbonyl and the terminal phenyl ring permits the phenyl group to reach distal hydrophobic subpockets that are inaccessible to acetamide (2-carbon linker) or propanamide (3-carbon linker) analogs. In nuclear receptor ligand design, linker length directly impacts the ability of the terminal aryl group to engage in π-stacking or hydrophobic collapse with receptor residues. The target compound's 4-phenylbutanamide side chain is structurally matched to the linker length found in several reported Nurr1 and RXR inverse agonists (e.g., compounds with 4-phenylbutanamide fragments showing IC50 values in the low micromolar range) [1]. The shorter acetamide analog N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide (CAS 1788842-85-2) lacks any terminal aryl group, eliminating this pharmacophoric feature entirely .

Linker SAR Nuclear receptor modulation Protein-protein interaction inhibitors

Amide Side-Chain Architecture: Linear Phenylbutanamide vs. Branched 2-Ethylbutanamide

The closest commercially available analog with the identical pyrimidine core, N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide (CAS 1795299-67-0), bears a branched, non-aromatic 2-ethylbutanamide side chain. This substitution eliminates the terminal phenyl ring, reducing calculated logP by approximately 1.5–2.0 units and removing the capacity for π–π aromatic interactions . The target compound's linear 4-phenylbutanamide side chain provides higher lipophilicity and a defined aromatic pharmacophore, which is a distinct chemical-space vector for high-throughput screening libraries seeking diverse core-side chain combinations .

Shape diversity Screening library design Physicochemical property optimization

Availability as a Discrete Screening Compound from a Reputable Commercial Library

The target compound is cataloged and stocked by Life Chemicals (catalog F6438-0460) in multiple quantity options (2 μmol to 5 mg), with defined pricing and direct procurement pathways [1]. By contrast, the closest structural analogs—particularly the methoxy variant and the 3-phenylpropanamide analog—are not listed in major screening libraries as of this assessment, meaning they cannot be sourced with equivalent assurance of identity, purity, and supply continuity. For hit identification campaigns requiring rapid follow-up SAR, immediate availability of the target compound with documented purity (>95% by LCMS) and a stable supply chain provides a procurement advantage over custom-synthesized analogs .

Compound procurement High-throughput screening Hit identification

Optimized Application Scenarios for N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide in Scientific and Industrial R&D


High-Throughput Screening Library Diversification: Adding an Underexplored Pyrimidine-Phenylbutanamide Chemotype

The compound provides a structurally distinct combination of ethoxy-substituted pyrimidine and 4-phenylbutanamide linker that is poorly represented in commercial diversity libraries. Its inclusion in HTS decks addresses screening gaps in nuclear receptor, kinase, and protein-protein interaction target classes, where the four-carbon aryl linker has demonstrated pharmacophoric relevance in SAR studies [1]. Procurement as a pre-plated screening aliquot (2–10 μmol format) enables immediate deployment in biochemical and cell-based assays.

Structure-Activity Relationship (SAR) Probe for Pyrimidine 2-Alkoxy Torsion Angle Effects

The 2-ethoxy group introduces a torsion degree of freedom (O–CH2–CH3 rotation) not present in the 2-methoxy analog. This compound can serve as a torsion-scanning probe in co-crystallography or molecular dynamics studies to interrogate how ethoxy conformational flexibility affects target binding, particularly in kinases where the 2-alkoxy group contacts the hinge region [1]. The 4,6-dimethyl substitution pattern provides a fixed reference scaffold absent in polysubstituted pyrimidine alternatives.

Fragment-Growing and Scaffold-Hopping Starting Point in Nuclear Receptor Inverse Agonist Programs

Published structural biology and SAR of Nurr1 and RXR inverse agonists reveal that a terminal phenyl ring connected by a four-atom linker to a central heterocycle is a recurrent motif for engaging the ligand-binding domain hydrophobic cleft [1]. The target compound preserves this motif while introducing an ethoxy-substituted pyrimidine core not previously described in this context, offering a scaffold-hopping opportunity for medicinal chemists seeking novel intellectual property space around validated nuclear receptor targets.

Reference Compound for Physicochemical Property Benchmarking of Pyrimidine Amide Series

With a calculated molecular weight of 313.39 g/mol, estimated clogP of 3.5–4.0, and two hydrogen bond acceptors (ethoxy oxygen, amide carbonyl) plus one hydrogen bond donor (amide NH), the compound sits within lead-like chemical space [1]. It can serve as a reference point for optimizing solubility, permeability, and metabolic stability when expanding SAR around the phenylbutanamide linker or pyrimidine substitution pattern, particularly in comparison to the more polar acetamide analog (MW 209.24) and the non-aromatic 2-ethylbutanamide analog (MW 265.35).

Quote Request

Request a Quote for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.